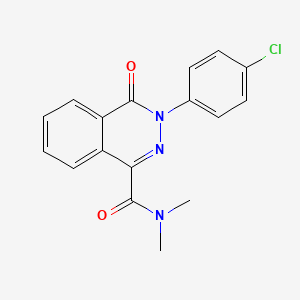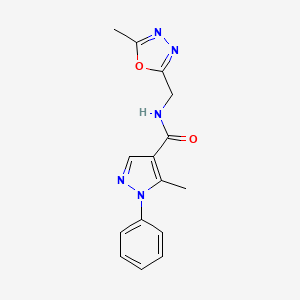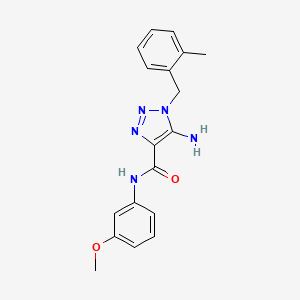![molecular formula C17H15N3O2 B2986041 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid CAS No. 333749-21-6](/img/structure/B2986041.png)
2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” is a compound with the molecular formula C17H15N3O2 . It belongs to the class of organic compounds known as quinazolines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a heterocyclic compound. The quinazoline core is substituted with a methyl group at the 6th position and a phenyl group at the 4th position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the resources I have, quinazoline and quinazolinone derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 293.326. Further physical and chemical properties are not specified in the resources I have.科学的研究の応用
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities. These derivatives have been synthesized through various chemical reactions, showcasing the versatility of quinazolinone scaffolds in medicinal chemistry.
Antimicrobial Evaluations : Patel et al. (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. Compounds exhibited good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Pyrazolyl Quinazolin-4(3H) Ones Synthesis : In another study, Patel and Barat (2010) synthesized chalcone containing pyrazolyl quinazolin-4(3H) ones and conducted in vitro microbial studies, demonstrating some compounds' promising antimicrobial effects against various pathogens (Patel & Barat, 2010).
Heterocycles with Antimicrobial Activity : Abdel-Mohsen (2003) reported on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, synthesizing and screening them for antimicrobial activity. This work highlights the antimicrobial potential of synthesized compounds, contributing to the search for new antimicrobial agents (Abdel-Mohsen, 2003).
Synthesis of Schiff Bases : Sahu et al. (2008) explored the synthesis, characterization, and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. These compounds showed significant analgesic, anti-inflammatory, and antihelmintic activities, indicating their potential beyond antimicrobial applications (Sahu et al., 2008).
Novel Antimalarial and Cytotoxic Agents : Ramírez et al. (2020) developed 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, evaluating their antimalarial and anticancer activities. One derivative emerged as a promising candidate, showcasing the compound's versatility in research applications beyond antimicrobial properties (Ramírez et al., 2020).
将来の方向性
The future directions for research on “2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities reported for quinazoline and quinazolinone derivatives , these compounds may have potential applications in pharmaceutical chemistry.
作用機序
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinazoline derivatives are known to have a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities .
特性
IUPAC Name |
2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXKIPWPBDGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)
![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2985968.png)
![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)
![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)


